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Compound of Interest

Compound Name: (+)-Isobutyl D-lactate
CAS No.: 61597-96-4
Cat. No.: B1589186
Get Quote
. J

Version: 1.0 Compound: (+)-Isobutyl D-lactate (Isobutyl (R)-2-hydroxypropionate) CAS
Registry Number: 61597-96-4 Molecular Formula: C

H
O

Molecular Weight: 146.18 g/mol

Executive Summary & Structural Context

(+)-Isobutyl D-lactate is the isobutyl ester of (R)-lactic acid. It serves as a critical chiral
building block in the synthesis of biologically active compounds, including pheromones and
pharmaceutical intermediates. Its high optical purity is essential for asymmetric synthesis;
therefore, rigorous spectroscopic validation is required to distinguish it from its enantiomer (L-
lactate) and structural isomers (e.g., n-butyl lactate).

This guide details the specific NMR, IR, and MS signatures required to validate the identity and
purity of this compound.
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Core Structural Features[1][2]

o Chiral Center: C2 (R-configuration).
o Ester Linkage: Connects the lactate moiety to the isobutyl group.

 |Isobutyl Group: Characterized by a terminal isopropyl split, often showing diastereotopic
effects in high-field NMR due to the influence of the C2 chiral center.

Mass Spectrometry (MS) Analysis

Methodology: Electron lonization (El), 70 eV.[1] Rationale: El is preferred for structural
elucidation due to the generation of characteristic fragment ions that confirm the ester linkage

and the alcohol functionality.

Fragmentation Pathway Analysis

The mass spectrum of isobutyl lactate is dominated by alpha-cleavage characteristic of
secondary alcohols and esters. The molecular ion (

) is typically weak or absent due to the stability of the fragment ions.
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m/z (Mass-to- Relative . L. .
lon Identity Mechanistic Origin

Charge) Abundance

146 <1% Molecular lon (Weak)
Loss of isopropy!

103 ~5-10% radical from isobutyl
tail.
McLafferty

90 ~10-20% Rearrangement: Loss
of isobutene.
Alpha-cleavage at

73 ~20-30% ester oxygen (Acylium
ion).
Isobutyl cation (stable

57 100% (Base Peak) ]
carbocation).
Alpha-cleavage at C2

45 ~60-80%

(Lactate specific).

Visualization: MS Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways leading to the observed
mass spectrum.
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Click to download full resolution via product page

Caption: Primary electron ionization fragmentation pathways for (+)-Isobutyl D-lactate.
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Infrared (IR) Spectroscopy

Methodology: Fourier Transform Infrared (FT-IR) Spectroscopy (Neat film on NaCIl/KBr plates).
Rationale: IR provides a rapid "fingerprint" verification of functional groups, specifically
confirming the ester carbonyl and the hydroxyl group integrity.

Wavenumber (cm

Intensity Assignment Diagnostic Note
)
) Indicates free hydroxyl
3400 - 3500 Broad, Medium O-H Stretch
group (H-bonded).
Alkyl C-H (isobutyl
2960 — 2870 Strong C-H Stretch )
methyls/methine).
Key Diagnostic: Ester
1735 -1750 Very Strong C=0 Stretch
carbonyl.
Gem-dimethyl doublet
1370 - 1385 Medium C-H Bend (isobutyl "rabbit
ears").
C-O-C ester linkage
1120 - 1200 Strong C-O Stretch

stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 1H (400 MHz) and 13C (100 MHz) in CDCI

. Scientific Insight: The isobutyl group is prochiral. While often appearing as a simple doublet,
the diastereotopic nature of the isobutyl -CH

- protons (induced by the chiral center at C2) can lead to magnetic non-equivalence in high-
field instruments (>500 MHz), appearing as a complex multiplet rather than a simple doublet.

Proton ( H) NMR Data

Solvent: CDCI
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(

7.26 ppm reference).

Shift ( Coupling (

. . . Structural
Multiplicity Integration Assignment F .
ragmen
ppm) Hz) 9
Alpha-proton
4.28 Quartet (q) 1H 6.9 Hz CH-OH
(Lactate)
O-CH Isobutyl
3.96 Doublet (d) 2H 6.6 Hz
CH methylene
Hydroxyl
2.85 Broad Singlet  1H - -OH (Shift varies
with conc.)
-CH-(CH
] Isobutyl
1.98 Multiplet (m) 1H 6.7 Hz )
) methine
CH(OH)-CH Lactate
1.43 Doublet (d) 3H 6.9 Hz
methyl
-CH-(CH
Isobutyl
0.94 Doublet (d) 6H 6.7 Hz
) methyls

Carbon ( C) NMR Data

Solvent: CDCI

(

77.16 ppm reference).
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Visualization: NMR Assignment Workflow

This flow illustrates the logical deduction process for assigning signals in the
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Caption: Logical workflow for assigning 1H NMR signals based on chemical environment.

Experimental Protocols for Validation
Protocol A: Optical Rotation Measurement

To confirm the enantiomeric identity (D- vs L-), polarimetry is the standard method.
o Preparation: Dissolve (+)-Isobutyl D-lactate in CHCI

or measure neat (liquid).

o Parameters: Sodium D-line (589 nm), 20°C.
o Expectation:
o Neat:

o Note: The specific rotation is sensitive to solvent and temperature. Ensure the sample is
free of lactic acid impurities, which can skew rotation values.

Protocol B: Sample Preparation for NMR
» Solvent Selection: Use CDCI

(99.8% D) containing 0.03% TMS as an internal standard.

o Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.

e Shimming: Ensure rigorous shimming; the resolution of the lactate quartet (4.28 ppm) and
the isobutyl doublet (3.96 ppm) is critical for assessing purity.

o Water Removal: Traces of water/acid can shift the OH peak and broaden couplings. Filter
through a small plug of anhydrous K

CO

if acid traces are suspected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of (+)-Isobutyl D-
Lactate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589186/docs#spectroscopic-characterization-of-
isobutyl-d-lactate-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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